4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone
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Overview
Description
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone is an organic compound characterized by the presence of a chloro group and a trimethoxyphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-propanone: Similar structure but with a shorter carbon chain.
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-pentanone: Similar structure but with a longer carbon chain.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone (CAS 17766-59-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies such as condensation reactions and halogenation processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | 250 |
Staphylococcus aureus | 125 |
Pseudomonas aeruginosa | 500 |
The compound exhibited significant activity against Staphylococcus aureus with an MIC value of 125 μg/mL, indicating its potential as an antibacterial agent .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on several cancer cell lines using the MTT assay. The results indicate varying degrees of cytotoxicity:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 86 |
Caco2 | 150 |
PC-3 | 120 |
The IC50 value for MCF-7 cells suggests moderate cytotoxic activity, which could be further explored for therapeutic applications in breast cancer treatment .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological efficacy. Variations in substituents on the aromatic ring have been shown to influence both antimicrobial and cytotoxic activities.
Key Findings
- Halogen Substitution : The presence of halogen atoms on the aromatic ring enhances antimicrobial activity.
- Alkyl Chain Length : Modifications in the butanone chain length can affect cytotoxicity profiles.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show increased potency against certain cancer cell lines.
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of derivatives of this compound revealed that modifications in the methoxy groups significantly impacted activity against Gram-positive bacteria. The most active derivative demonstrated an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a clinical trial setting, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Notably, one derivative showed a reduction in tumor size by approximately 40% when administered at a specific dosage over a period of two weeks .
Properties
IUPAC Name |
4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-16-11-7-9(10(15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINVRRTOCMTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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